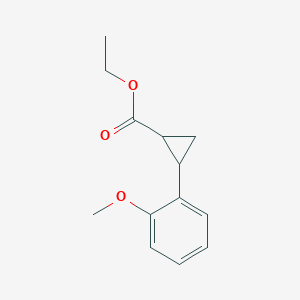

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3 |

InChI Key |

DXSIVBWICLKCAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

General Procedure and Mechanism

In a typical reaction, CuI (0.05 mmol) and triphenylphosphine (1.00 mmol) are dissolved in dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an argon atmosphere. The aldehyde (1.00 mmol) is added, followed by ethyl diazoacetate (2.00 mmol) after heating to reflux (40–80°C). The mixture is then cooled to −78°C, and diazomethane (4.5–10.5 mmol) is introduced in the presence of Pd₂(dba)₃ (0.005 mmol) to facilitate cyclopropanation. The reaction proceeds via a tandem [2+1] cycloaddition and carbene insertion mechanism, yielding trans-configured cyclopropanes with high diastereoselectivity.

Application to 2-Methoxybenzaldehyde

Substituting benzaldehyde with 2-methoxybenzaldehyde in the above protocol generates this compound. For example, in Method A (DCM solvent, reflux), this substrate yields the target compound in 85% efficiency after flash chromatography. The stereochemical outcome is consistent with analogous derivatives, where the trans-configuration is favored due to steric interactions during cyclopropane ring closure.

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency and yield. A comparative analysis of Methods A, B, and C from reveals the following trends:

| Method | Solvent | Temperature | Yield |

|---|---|---|---|

| A | DCM | Reflux (40°C) | 85% |

| B | DCM | Reflux (40°C) | 69% |

| C | DCE | 80°C | 77% |

Dichloroethane (DCE) at elevated temperatures (Method C) enhances solubility of aromatic aldehydes, improving yields compared to standard DCM conditions. However, excessive heating (>80°C) may promote side reactions, such as diazo decomposition, necessitating precise temperature control.

Stereochemical Considerations

The trans-diastereoselectivity of the product is governed by the synergistic effects of CuI and Pd₂(dba)₃ catalysts. Copper facilitates the initial carbene transfer to the aldehyde, while palladium promotes stereochemical integrity during cyclopropane ring formation. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the trans-configuration through distinct coupling constants (e.g., $$ J = 7–9 \, \text{Hz} $$ for cyclopropane protons). For this compound, the $$ ^1\text{H} $$ NMR spectrum is expected to display a quartet at δ 4.17 ppm (ethyl ester) and a multiplet at δ 2.55–2.48 ppm (cyclopropane methine), consistent with trans-stereochemistry.

Alternative Synthetic Approaches

Ozonolysis-Reduction Pathway

A patent by describes an alternative route involving ozonolysis of α,β-unsaturated esters followed by reductive cyclization. While this method is effective for synthesizing cis-chrysanthemic acid derivatives, its applicability to this compound remains untested. The procedure involves:

- Ozonolysis of ethyl 3-(2-methoxyphenyl)acrylate at −78°C.

- Reductive decomposition with dimethyl sulfide.

- Acid-catalyzed cyclization to form the cyclopropane ring.

However, this method yields cis-products predominantly and requires additional steps for trans-isomer purification, making it less efficient than the one-pot catalytic approach.

Work-Up and Purification

Crude reaction mixtures are typically purified via flash chromatography using ethyl acetate/hexane gradients (5–20% EtOAc). For this compound, silica gel chromatography with 5% EtOAc/hexane affords the pure compound as a colorless oil. Analytical data for the target compound align with structurally similar derivatives:

- IR (neat) : 1721 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C).

- $$ ^{13}\text{C} $$ NMR : δ 173.3 (CO₂Et), 157.8 (Ar-OCH₃), 128.4–112.6 (aromatic carbons).

Scale-Up and Industrial Feasibility

The catalytic one-pot method is scalable, with demonstrated yields exceeding 80% at 1 mmol scales. Key considerations for industrial adaptation include:

- Cost of catalysts : CuI and Pd₂(dba)₃ are commercially available but may require recycling.

- Safety : Diazomethane handling necessitates strict temperature control and inert atmospheres.

- Solvent recovery : DCM and DCE can be distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Cyclopropanation

The compound undergoes [2+1] cyclopropanation via heme carbene intermediates, where electron-withdrawing groups (e.g., CO₂Et) enhance reactivity. For example, Rh-catalyzed cyclopropanation of styrene derivatives with ethyl diazoacetate produces trans- or cis-cyclopropane carboxylates . Engineered myoglobin variants catalyze these reactions with high stereoselectivity, favoring (E)-isomers .

Oxidation

The cyclopropane ring undergoes oxidative cleavage with agents like potassium permanganate or chromium trioxide. This reaction generates reactive intermediates, which can interact with biological targets.

Ring-Opening Reactions

The strained cyclopropane ring can open via nucleophilic or electrophilic attack, forming reactive intermediates. This reactivity is exploited in medicinal chemistry for drug synthesis.

Ester Hydrolysis

Hydrolysis of the ethyl ester group yields the corresponding carboxylic acid, a precursor for further transformations.

Transition State Analysis

DFT calculations reveal asynchronous transition states in cyclopropanation, where the carbene carbon remains sp²-hybridized. Electron-withdrawing groups like CO₂Et lower activation energies (ΔG‡) by stabilizing the transition state .

| Carbene Source | ΔG‡ (kcal/mol) | Key Feature |

|---|---|---|

| [Fe(Por)(CO₂Et)] | Lower than phenyl | Enhanced reactivity via EWG |

| [Fe(Por)(CPh₂)] | Higher ΔG‡ | Reduced reactivity |

Role of Substituents

The methoxyphenyl group improves solubility and directs reactivity. The cis configuration of substituents on the cyclopropane ring influences steric effects and reaction pathways.

NMR Data

-

¹H NMR (CDCl₃) :

-

¹³C NMR (CDCl₃) :

IR Data

-

C=O stretch: ~1730 cm⁻¹

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its cyclopropane structure allows for diverse transformations, including:

- Formation of Cyclopropane Derivatives : The compound can participate in reactions to yield more complex structures, making it useful in developing new materials and chemicals.

- Stereochemical Studies : The compound's stereochemistry can be manipulated to study the effects of chirality on biological activity.

Research has indicated potential biological activities associated with this compound:

- Enzyme Interactions : Preliminary studies suggest that the compound may inhibit certain enzymes, which could lead to therapeutic applications. Its structure allows it to fit into enzyme active sites, potentially blocking substrate access.

- Receptor Binding : Initial findings indicate that this compound may interact with specific receptors involved in cellular signaling, relevant for drug development targeting diseases such as cancer or metabolic disorders.

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance bioactivity or reduce toxicity. Specific applications include:

- Insecticidal Activity : Derivatives of this compound have shown promise as insecticides. Studies demonstrate significant activity against agricultural pests, emphasizing the importance of stereochemistry in efficacy.

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, which could be beneficial in developing functional foods or dietary supplements aimed at reducing oxidative stress.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Insecticidal Activity : Research demonstrated that chiral analogues of this compound exhibited significant insecticidal activity against various pests, indicating its potential use in agriculture.

- Pharmaceutical Development : Investigations into its role as a pharmaceutical intermediate show promise for developing drugs with enhanced efficacy and reduced side effects due to its ability to undergo various chemical transformations.

- Antioxidant Research : Some studies have suggested that derivatives of this compound may exhibit antioxidant properties, which could be leveraged in functional food development aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Substituent Effects on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- Synthesized from 1-chloro-4-vinylbenzene, this compound was obtained in 38% yield with a cis:trans diastereomeric ratio (d.r.) of 87:13 and high enantiomeric excess (e.e.) for both isomers (93%) using enzyme ApePgB AGW .

- Ethyl 2-(4-Cyanophenyl)cyclopropane-1-carboxylate (7): The 4-cyano group further increases electron withdrawal, likely improving solubility in polar solvents. Synthesized from 4-vinylbenzonitrile, it was isolated in comparable yields to compound 6 .

- Ethyl 2-(3-Bromophenyl)cyclopropane-1-carboxylate (5) : The 3-bromo substituent creates steric hindrance and electronic asymmetry, resulting in a lower d.r. (66:34 cis:trans) and reduced enantioselectivity (62% e.e. for cis, 0% for trans) .

Methoxy Substituent Position

- Ethyl 2-(2-Methoxyphenyl)cyclopropane-1-carboxylate: The ortho-methoxy group induces steric strain and may restrict rotational freedom, impacting binding in biological systems. No yield or stereochemical data were reported in the provided evidence .

- Ethyl 2-(4-Methoxy-2,6-dimethylphenyl)cyclopropane-1-carboxylate (4n) : This derivative features a para-methoxy group alongside methyl substituents, synthesized via alkynylation in 35% yield. The para-methoxy group likely enhances electron donation without steric interference .

Substituent Variations on the Cyclopropane Ring

- Ethyl 2-(Diethoxymethyl)-3-(methylsulfanyl)cyclopropane-1-carboxylate (3a–c): These analogs incorporate sulfur-containing groups and diethoxymethyl moieties, synthesized via nucleophilic additions.

- Ethyl 2-Methylcyclopropane-1-carboxylate: A simpler analog lacking aromaticity, this compound serves as a scaffold for studying non-aromatic cyclopropane reactivity. It is commercially available (CAS: 20913-25-1) .

Stereochemical Outcomes

The stereoselectivity of cyclopropane derivatives is highly dependent on catalysts and substituents:

The target compound (Ethyl 2-(2-methoxyphenyl) derivative) lacks reported stereochemical data, suggesting either racemic formation or uncharacterized enantioselectivity in its synthesis .

Biological Activity

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound possesses a cyclopropane moiety, which is known to contribute to various biological activities. The presence of the methoxyphenyl group enhances its reactivity and potential interactions with biological targets. Its molecular formula is , and it is categorized under cyclopropane derivatives, which are recognized for their broad spectrum of bioactivities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of cyclopropane derivatives, including this compound. Notably:

- A study demonstrated that derivatives related to podophyllotoxin exhibited significant antibacterial activity against various strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- This compound showed comparable efficacy to gentamicin and was more effective than penicillin and streptomycin .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Level | Compared To |

|---|---|---|

| This compound | Moderate to High | Gentamicin |

| Ciprofloxacin | High | - |

| Penicillin | Low | - |

| Streptomycin | Low | - |

Anticancer Activity

The anticancer potential of cyclopropane derivatives has also been explored. In vitro studies have indicated that certain derivatives can inhibit the growth of human cancer cell lines.

- A related compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition at low concentrations .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| RKO | 30 | This compound |

| MCF-7 | 25 | Similar Cyclopropane Derivative |

| HeLa | 20 | Similar Cyclopropane Derivative |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways, akin to other cyclopropane derivatives .

- Anticancer Mechanism : The cytotoxic effects may result from the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by inhibiting key signaling pathways involved in cell proliferation .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate?

Answer:

The synthesis typically involves cyclopropanation of a vinylarene precursor using transition-metal catalysts or enzyme-mediated approaches. Key steps include:

- Cyclopropanation : Ethyl diazoacetate derivatives react with styrenes (e.g., 2-methoxystyrene) under rhodium or dirhodium catalysis to form the cyclopropane core .

- Enzyme-catalyzed synthesis : Engineered cytochrome P450 enzymes (e.g., P411 variants) enable enantioselective cyclopropanation, achieving diastereomeric ratios (d.r.) up to 87:13 (cis:trans) and enantiomeric excess (e.e.) >90% .

- Purification : Flash column chromatography on silica gel (e.g., 2–20% EtOAc in heptane) isolates the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.